N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
CAS No.: 899951-22-5
Cat. No.: VC4516399
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899951-22-5 |
---|---|
Molecular Formula | C19H18ClN3O4 |
Molecular Weight | 387.82 |
IUPAC Name | N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide |
Standard InChI | InChI=1S/C19H18ClN3O4/c20-15-6-10-16(11-7-15)22(19(25)21-12-2-1-3-13-21)18(24)14-4-8-17(9-5-14)23(26)27/h4-11H,1-3,12-13H2 |
Standard InChI Key | ZKNQJNASSSOBKG-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a 4-nitrobenzoyl moiety, which may contribute to its biological activity.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide typically involves multi-step chemical reactions. These processes often utilize solvents like dichloromethane or dimethylformamide and may employ catalysts such as palladium on carbon for specific reactions. Monitoring the reaction progress through thin-layer chromatography (TLC) is common practice during the synthesis process.
Biological Activity and Potential Applications
N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities. While its precise mechanism of action is not fully elucidated, it is believed to involve interaction with specific biological targets such as enzymes or receptors involved in pain signaling pathways. Compounds with similar structures may exhibit analgesic effects by modulating neurotransmitter release or inhibiting inflammatory mediators.
Biological Activity Comparison Table
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
N-(4-chlorobenzoyl)piperidine-1-carboxamide | Moderate | Weak | Similar structure; less potent |
N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide | Strong | Moderate | Enhanced activity due to additional nitro group |
N-(3-nitrophenyl)-N-(4-nitrobenzoyl)piperidine | Weak | Strong | Different substitution pattern; higher anticancer activity |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound. These methods provide insights into functional group identification and molecular interactions.
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